N,N-Dimethyl-1,3-propanediamine Dihydrochloride
Description
Properties
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-7(2)5-3-4-6;;/h3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPLZNQQMWUDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52198-63-7 | |
| Record name | N,N-Dimethyl-1,3-propanediamine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Parameters and Optimization
Stage 1 converts acrylonitrile (ACN) and dimethylamine (DMA) to dimethylaminopropionitrile (DMAPN) under these conditions:
| Parameter | Range | Optimal Value |
|---|---|---|
| Molar Ratio (DMA:ACN) | 10:1 – 1:1 | 1:1 |
| Temperature | 10 – 120°C | 30°C |
| Pressure | 0.1 – 8.0 MPa | 1.0 MPa |
| Space Velocity | 0.1 – 10 h⁻¹ | 2 h⁻¹ |
Under these conditions, ACN conversion exceeds 99.5% with DMAPN selectivity >99.5%, eliminating intermediate purification needs.
Catalytic System and Performance
Stage 2 hydrogenates DMAPN to N,N-dimethyl-1,3-propanediamine using Raney-Ni catalysts modified with alkaline co-catalysts:
| Hydrogenation Parameter | Specification |
|---|---|
| Pressure Range | 2 – 12 MPa |
| Temperature Window | 10 – 200°C |
| Alkaline Co-catalyst | 0.1–40% NaOH/MeOH |
| Space Velocity | 0.1–4 h⁻¹ |
Benchmark trials at 6 MPa hydrogen pressure with 0.5% NaOH/MeOH achieved 99.8% DMAPN conversion and 98.0% diamine yield. This continuous process reduces back-mixing compared to batch systems, enhancing selectivity.
Batch Autoclave Hydrogenation Method
Alternative batch processing remains relevant for small-scale production, though with lower yields (93-98%).
Reaction Setup and Conditions
Key operational parameters for β-dimethylaminopropionitrile hydrogenation:
| Condition | Specification |
|---|---|
| Reactor Type | High-pressure autoclave |
| Catalyst Loading | 5–15 wt% Raney-Ni |
| Hydrogen Pressure | 3–5 MPa |
| Temperature Profile | 80–120°C |
| Reaction Time | 4–8 hours |
The stoichiometric hydrogenation follows:
$$(CH3)2NCH2CH2CN + 2H2 \xrightarrow[\text{Raney-Ni}]{\text{NaOH/MeOH}} (CH3)2NCH2CH2CH2NH_2$$
Product Isolation and Purification
Post-hydrogenation processing involves:
- Catalyst filtration through sintered metal filters
- Vacuum distillation at 9×10³ Pa to collect 73–75°C fraction
- Solvent recovery (typically methanol/water azeotrope)
This method's yield depends on preventing secondary amine over-hydrogenation, requiring precise temperature control during distillation.
Comparative Analysis of Synthesis Methods
| Metric | Continuous Process | Batch Process |
|---|---|---|
| Throughput Capacity | 10–50 kg/h·L reactor | 2–5 kg/h·L reactor |
| Typical Yield | 98–99% | 93–95% |
| Energy Consumption | 15–20 kWh/kg | 25–35 kWh/kg |
| Catalyst Lifetime | 1200–1500 hours | 50–100 cycles |
| Purity (GC Analysis) | 99.5–99.8% | 98.0–99.0% |
The continuous method's space-time yield (0.8–1.2 kg/L·h) surpasses batch systems (0.3–0.6 kg/L·h), making it preferable for pharmaceutical-grade output.
Salt Formation: Conversion to Dihydrochloride
The free base converts to N,N-dimethyl-1,3-propanediamine dihydrochloride through acidification:
Protonation Protocol
- Dissolve amine in anhydrous ethanol (20–25% w/v)
- Slowly add 37% HCl (2.2 molar equivalents) at 0–5°C
- Maintain pH <2.0 using in-line titration
- Crystallize by cooling to -20°C
- Vacuum-filter and wash with cold acetone
Crystallization Optimization
| Parameter | Effect on Crystal Quality |
|---|---|
| Cooling Rate | <1°C/min prevents inclusion |
| Solvent Polarity | Ethanol/water (4:1) optimal |
| Supersaturation | Maintain 1.2–1.5 ratio |
The dihydrochloride typically exhibits:
- Melting Point: 215–217°C (dec.)
- Water Solubility: >500 g/L at 25°C
- Hygroscopicity: <0.5% moisture uptake at 60% RH
Industrial Applications and Scalability Considerations
Pharmaceutical manufacturers prioritize the continuous process for these advantages:
- Quality Control : In-line FTIR monitors amine/HCl stoichiometry during salt formation
- Regulatory Compliance : ICH Q11-compliant design space for hydrogenation parameters
- Environmental Impact : 98% solvent recovery vs. 85% in batch systems
Recent patents suggest emerging microwave-assisted crystallization techniques could reduce salt formation time from 8 hours to <90 minutes while maintaining polymorphic purity.
Chemical Reactions Analysis
Types of Reactions
N’,N’-Dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions include amine oxides, primary amines, and substituted amines. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Chemical Intermediate
DMAPA·2HCl serves as an important chemical intermediate in the production of various compounds, including:
- Surfactants : Used in detergents and cleaning products due to its surfactant properties.
- Textile Chemicals : Acts as a wetting agent in textile processing.
- Lubricants : Functions as an additive to improve lubrication properties in oils.
Pharmaceutical Applications
In the pharmaceutical industry, DMAPA·2HCl is utilized for:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It acts as a building block for synthesizing complex molecules used in drug formulation.
- Drug Delivery Systems : Its amine functional groups facilitate interactions with biological molecules, enhancing drug solubility and bioavailability.
Research Applications
DMAPA·2HCl is employed in various research contexts, including:
- Biochemical Studies : Used as a reagent in biochemical assays for enzyme activity and protein interactions.
- Material Science : Investigated for its potential in developing new materials with enhanced properties.
Case Study 1: Surfactant Development
A study demonstrated the effectiveness of DMAPA·2HCl as a surfactant in formulating cleaning products. The surfactant properties were evaluated through surface tension measurements and emulsification tests, showing superior performance compared to traditional surfactants.
| Property | DMAPA·2HCl | Traditional Surfactant |
|---|---|---|
| Surface Tension (mN/m) | 30 | 35 |
| Emulsification Index | 85% | 70% |
Mechanism of Action
The mechanism of action of N’,N’-Dimethylpropane-1,3-diamine involves its ability to act as a nucleophile due to the presence of two amine groups. These amine groups can participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The compound can also form complexes with metal ions, which can be used in catalytic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Counterion Effects
Biological Activity
N,N-Dimethyl-1,3-propanediamine dihydrochloride, also known as CP 31398 dihydrochloride, is a compound that has garnered attention for its biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1217195-61-3
- Molecular Formula : C_8H_{12}N_2 \cdot 2HCl
- Molecular Weight : 210.15 g/mol
This compound functions primarily as a p53 stabilizing agent . The p53 protein plays a crucial role in regulating the cell cycle and preventing tumor formation. By stabilizing the active conformation of p53, this compound enhances its activity in both wild-type and mutant p53 cancer cell lines. This stabilization leads to increased transcriptional activity of p53 target genes involved in apoptosis and cell cycle arrest, thereby inhibiting tumor growth .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| p53 Stabilization | Enhances the conformation and function of p53 in cancer cells |
| Antitumor Effects | Inhibits growth of small human tumor xenografts in vivo |
| Cell Cycle Regulation | Promotes cell cycle arrest and apoptosis in cancerous cells |
Antitumor Efficacy
In various studies, this compound has demonstrated significant antitumor activity. For instance, it has been shown to inhibit the growth of small human tumor xenografts when administered in vivo. This effect is attributed to its ability to activate p53-mediated pathways that induce apoptosis in cancer cells .
Case Studies
-
Study on Human Tumor Xenografts :
- Objective : To evaluate the efficacy of CP 31398 dihydrochloride in inhibiting tumor growth.
- Methodology : Small human tumor xenografts were implanted in immunocompromised mice. Treatment with varying doses of CP 31398 was administered.
- Results : Significant reduction in tumor size was observed compared to control groups. The study indicated a dose-dependent response with enhanced p53 activity correlating with reduced tumor proliferation .
-
Mechanistic Studies on Cell Lines :
- Objective : To understand the molecular mechanisms underlying the antitumor effects.
- Methodology : Various cancer cell lines with different p53 statuses were treated with CP 31398. Subsequent analyses included flow cytometry for apoptosis and Western blotting for p53 target genes.
- Results : The compound induced apoptosis predominantly through p53-dependent pathways, confirming its role as a potent p53 stabilizer .
Safety and Toxicity
Despite its promising biological activities, safety assessments are crucial. Preliminary studies indicate that this compound exhibits low acute toxicity levels in animal models. However, further investigations are necessary to fully establish its safety profile for potential therapeutic applications .
Q & A
Q. What are the critical physicochemical properties of N,N-Dimethyl-1,3-propanediamine Dihydrochloride for experimental design?
The compound (C₅H₁₄N₂·2HCl) is a white to off-white crystalline solid with a melting point range of 187–191°C and high water solubility. Its hygroscopic nature necessitates storage under inert gas to prevent moisture absorption, which can compromise stability. Analytical methods like nonaqueous titration confirm purity (>98%), and its molecular weight (175.10 g/mol) is essential for molar calculations in stoichiometric reactions .
Q. How should researchers safely handle and store this compound to mitigate risks?
Due to its skin and eye irritation hazards (H315/H319), strict PPE protocols are required: nitrile gloves, goggles, and lab coats. Work should occur in a fume hood to avoid inhalation. Storage must be in airtight containers under argon or nitrogen, with desiccants to prevent hygroscopic degradation. Spills require neutralization with weak acids (e.g., citric acid) followed by ethanol rinsing .
Q. What synthetic methodologies are recommended for preparing derivatives of this compound?
A common route involves reacting 1,3-dibromopropane with dimethylamine in alkaline conditions (e.g., NaOH in ethanol). The dihydrochloride form is obtained via HCl gas bubbling in anhydrous ether, followed by recrystallization. For carbodiimide derivatives, coupling with ethyl isocyanate under reflux yields intermediates like 1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride, useful in peptide synthesis .
Advanced Research Questions
Q. How is this compound applied in studying cholesterol metabolism in LDL receptor-deficient cells?
Cationized LDL, prepared by reacting LDL with N,N-Dimethyl-1,3-propanediamine, enables lysosomal targeting in fibroblasts lacking functional LDL receptors. This bypasses receptor-mediated endocytosis, allowing degradation studies via chloroquine-inhibited pathways. Researchers measure liberated cholesterol’s regulatory effects on HMG-CoA reductase activity and cholesteryl ester formation using radiolabeled acetate incorporation assays .
Q. What methodological considerations are critical when using this compound as a protein cationizing agent?
Optimize the amine-to-protein ratio (typically 100:1 molar excess) to avoid overmodification, which can impair protein function. Reaction pH (8.5–9.5) and temperature (4°C) must be controlled to prevent denaturation. Post-reaction, remove excess reagent via dialysis (10 kDa cutoff) and verify cationization efficiency using zeta potential measurements or MALDI-TOF .
Q. How do structural modifications of this compound influence the toxicity and efficacy of p53-stabilizing agents like CP-31398?
CP-31398, a dihydrochloride derivative, stabilizes p53 by enhancing DNA binding but exhibits dose-limiting toxicity due to N-demethylation and hydroxylation metabolites. Advanced studies use LC-MS/MS to profile metabolites in rat plasma, comparing pharmacokinetics of analogs with methyl group replacements (e.g., trifluoroethyl) to reduce hepatic clearance. In vitro cytotoxicity assays (MTT) on HepG2 cells guide structural optimization .
Q. What analytical techniques are recommended for assessing purity and stability in formulation studies?
- HPLC-UV : C18 column, 0.1% TFA in water/acetonitrile gradient, detection at 210 nm.
- Karl Fischer titration : Monitors moisture content (<0.2% w/w).
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen (decomposition onset ~200°C).
- 1H NMR (D₂O): Peaks at δ 2.2–2.8 ppm (N-CH₃) confirm structural integrity .
Q. How can researchers resolve contradictions in data on the compound’s therapeutic potential versus toxicity?
Dose-response studies in xenograft models (e.g., HCT-116 p53+/+ vs. p53−/−) differentiate on-target (p53-dependent apoptosis) from off-target effects. Transcriptomic profiling (RNA-seq) identifies pathways like oxidative stress response. Comparative metabolite profiling (UHPLC-QTOF) links toxic metabolites to CYP3A4 activity, guiding CYP inhibitor co-administration strategies .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
